molecular formula C16H15N5O3S B5971142 METHYL 3-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B5971142
M. Wt: 357.4 g/mol
InChI Key: USFJRHPUDYESEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a tetrazole ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the tetrazole ring and the thiophene ringThe final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 3-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The thiophene ring can enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its combination of a tetrazole ring and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-10-3-5-11(6-4-10)15-18-20-21(19-15)9-13(22)17-12-7-8-25-14(12)16(23)24-2/h3-8H,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFJRHPUDYESEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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